molecular formula C16H19N3O5 B11076430 4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11076430
M. Wt: 333.34 g/mol
InChI Key: MABOZMPCNRNAPK-UHFFFAOYSA-N
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Description

4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structure of this compound, featuring a pyrazole ring linked to a butanoic acid moiety through an amide bond, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Acylation: The pyrazole derivative is then acylated with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine to form the intermediate 4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazole.

    Coupling with Butanoic Acid: The final step involves coupling the intermediate with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 4-(4-{[(4-hydroxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid.

    Reduction: 4-(4-{[(4-methoxyphenoxy)ethyl]amino}-1H-pyrazol-1-yl)butanoic acid.

    Substitution: 4-(4-{[(4-alkoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. Its anti-inflammatory and antimicrobial properties make it a candidate for treating conditions such as arthritis and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[(4-hydroxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
  • 4-(4-{[(4-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid
  • 4-(4-{[(4-fluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid stands out due to its methoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This unique feature may enhance its bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

4-[4-[[2-(4-methoxyphenoxy)acetyl]amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C16H19N3O5/c1-23-13-4-6-14(7-5-13)24-11-15(20)18-12-9-17-19(10-12)8-2-3-16(21)22/h4-7,9-10H,2-3,8,11H2,1H3,(H,18,20)(H,21,22)

InChI Key

MABOZMPCNRNAPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CN(N=C2)CCCC(=O)O

Origin of Product

United States

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